L-Alanine, N-benzoyl-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanine, N-benzoyl-N-methyl- is a derivative of the amino acid L-alanine. This compound is characterized by the presence of a benzoyl group and a methyl group attached to the nitrogen atom of the alanine molecule. It is often used in organic synthesis and research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, N-benzoyl-N-methyl- typically involves the protection of the amino group of L-alanine followed by benzoylation and methylation. One common method starts with the protection of the amino group using a carbamate protecting group such as t-butyloxycarbonyl (Boc). The protected alanine is then treated with benzoyl chloride in the presence of a base to introduce the benzoyl group. Finally, the Boc group is removed, and the amino group is methylated using a methylating agent like methyl iodide .
Industrial Production Methods
Industrial production of L-Alanine, N-benzoyl-N-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
L-Alanine, N-benzoyl-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzoyl group can be substituted with other acyl groups using acylation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
L-Alanine, N-benzoyl-N-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of L-Alanine, N-benzoyl-N-methyl- involves its interaction with specific molecular targets. The benzoyl and methyl groups enhance its binding affinity to enzymes and receptors, influencing various biochemical pathways. The compound can act as an inhibitor or activator of enzymes, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Alanine, N-methyl-: Similar structure but lacks the benzoyl group.
N-benzoyl-L-alanine: Similar structure but lacks the methyl group.
Uniqueness
L-Alanine, N-benzoyl-N-methyl- is unique due to the presence of both benzoyl and methyl groups, which confer distinct chemical properties and reactivity. This dual modification enhances its versatility in synthetic and research applications compared to its analogs .
Eigenschaften
CAS-Nummer |
33099-01-3 |
---|---|
Molekularformel |
C11H13NO3 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
(2S)-2-[benzoyl(methyl)amino]propanoic acid |
InChI |
InChI=1S/C11H13NO3/c1-8(11(14)15)12(2)10(13)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,14,15)/t8-/m0/s1 |
InChI-Schlüssel |
MLLWNNCPLXFMTJ-QMMMGPOBSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)N(C)C(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CC(C(=O)O)N(C)C(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.